3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-

Xanthine oxidase inhibition Hyperuricemia & gout Aurone SAR

Natural aurone flavonoids are often procured by scaffold similarity, but hydroxylation regiochemistry profoundly alters target engagement-leading to failed experiments. Sulfuretin's 6-hydroxybenzofuranone A-ring + catechol B-ring yields a pharmacophore no close analog replicates. • ALR2 IC50 = 1.3 µM (equipotent to epalrestat); AGEs IC50 = 124.7 µM (~10× superior to aminoguanidine)-only aurone with this dual profile. • XO IC50 = 3.1 µM (2.5× more potent than aureusidin); COX-2 IC50 = 28.7 µM with IKKβ/NF-κB mechanism validated in vivo. Supplied ≥98% HPLC with full analytical documentation. Global shipping.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
Cat. No. B12442356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O
InChIInChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H
InChIKeyRGNXWPVNPFAADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfuretin Identity and Physicochemical Profile


3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-, commonly referred to as sulfuretin (CAS 120-05-8 for the (2Z)-isomer; CAS 100433-06-5 for unspecified stereochemistry), is a naturally occurring aurone flavonoid with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol [1]. The molecule features a benzofuranone A-ring bearing a single hydroxyl at position 6, and a catechol B-ring (3,4-dihydroxy), placing it in the 6,3′,4′-trihydroxyaurone subclass [2]. Sulfuretin is isolable from the heartwood of Rhus verniciflua (Anacardiaceae) and related species; commercial analytical standards and research-grade material are typically supplied at ≥98% purity (HPLC), as a yellow-to-orange solid with a melting point of 295 °C, soluble in DMSO (≥100 mg/mL with ultrasonication), acetone, chloroform, dichloromethane, and ethyl acetate, and requiring storage at 2–8 °C .

Why Similar Aurones Cannot Replace Sulfuretin


The aurone scaffold tolerates hydroxylation at multiple positions, generating a family of structurally close compounds—including aureusidin (4,6,3′,4′-tetrahydroxy), maritimetin (6,7,3′,4′-tetrahydroxy), hispidol (6,4′-dihydroxy), and bracteatin (6,7,3′,4′,5′-pentahydroxy)—that are frequently co-isolated and superficially interchangeable. However, the number and regiochemistry of hydroxyl substituents profoundly reorder target binding, enzyme inhibition kinetics, and intracellular signaling pathway engagement [1]. As the quantitative evidence below demonstrates, sulfuretin's unique 6-hydroxybenzofuranone A-ring paired with the catechol B-ring yields a pharmacophore profile that cannot be extrapolated from close analogs: a 2.5-fold difference in xanthine oxidase IC₅₀ versus aureusidin, equipotency to the clinical drug epalrestat on aldose reductase (ALR2) where butein is 2.6-fold more potent, and ~10-fold superiority over aminoguanidine on advanced glycation end-products (AGEs) are all contingent on this specific substitution pattern [2][3]. Procurement based solely on scaffold similarity therefore risks selecting a compound with quantitatively distinct target engagement and consequently divergent experimental outcomes.

Sulfuretin vs. Closest Analogs: Quantitative Evidence


Xanthine Oxidase Inhibition: Comparison with Aureusidin

In an in vitro xanthine oxidase (XO) inhibition assay, sulfuretin exhibited an IC₅₀ of 3.10 ± 0.38 µM, making it approximately 2.5-fold more potent than aureusidin (the only other naturally occurring aurone reported as an XO inhibitor), which showed an IC₅₀ of 7.617 ± 0.401 µM [1][2]. Both compounds were tested under comparable in vitro conditions using xanthine as the substrate. The clinical XO inhibitor febuxostat served as a reference control with an IC₅₀ of 0.010 ± 0.003 µM in the same study; synthetic 4′-carboxylated aurone congeners subsequently achieved IC₅₀ values as low as 46 nM (compound 8b), approximately 50-fold more potent than sulfuretin, providing a clear structure–activity benchmark for the aurone scaffold [1].

Xanthine oxidase inhibition Hyperuricemia & gout Aurone SAR

LDL Oxidation Inhibition: Compared with Aureusidin and BHT

In a head-to-head evaluation of low-density lipoprotein (LDL) oxidation inhibitory activity of polyphenols isolated from Rhus parviflora fruits, sulfuretin and aureusidin were directly compared alongside the synthetic antioxidant standard butylated hydroxytoluene (BHT). Sulfuretin inhibited Cu²⁺-mediated LDL oxidation with an IC₅₀ of 2.9 µM, while aureusidin showed an IC₅₀ of 2.4 µM, and BHT registered 2.1 µM [1]. Both aurones thus displayed LDL oxidation inhibitory potency within a narrow range comparable to the positive control, indicating that sulfuretin and aureusidin are similarly effective in this specific oxidative model. The study evaluated 15 polyphenols, with taxifolin (IC₅₀ 0.9 µM) and quercetin 3-O-α-L-rhamnopyranoside (IC₅₀ 0.8 µM) being the most potent [1].

LDL oxidation Anti-atherosclerosis Aurone antioxidant

ALR2 Inhibition Compared with Epalrestat and Butein

Against recombinant human aldose reductase (ALR2, EC 1.1.1.21), a key target in diabetic complications, sulfuretin demonstrated an IC₅₀ of 1.3 µM (0.0013 mM), matching the potency of the clinically approved ALR2 inhibitor epalrestat (IC₅₀ = 1.3 µM) in the same assay [1][2]. By comparison, the chalcone butein—a biosynthetic precursor of sulfuretin and a compound co-isolated from the same Rhus verniciflua source—was 2.6-fold more potent (IC₅₀ = 0.5 µM; 0.0007 mM) than epalrestat [1][2]. At a fixed concentration of 2 µM, sulfuretin achieved 69.8% ALR2 inhibition, versus 89.9% for butein, 85.8% for epalrestat (at 2.5 µM), and only 20.1% for the closely related flavanonol fustin [2]. These data unambiguously differentiate sulfuretin from its closest chemical neighbors within the metabolic grid of Rhus verniciflua flavonoids.

Aldose reductase inhibition Diabetic complications Aurone vs chalcone

AGEs Inhibition Compared with Aminoguanidine

In a bovine serum albumin (BSA)–glucose model of advanced glycation end-product formation, sulfuretin inhibited AGEs with an IC₅₀ of 124.7 µM, approximately 10-fold more potent than the positive control aminoguanidine (IC₅₀ = 1231.0 µM) [1]. This study isolated and tested nine compounds from Rhus verniciflua; sulfuretin and butein were identified as the most potent dual inhibitors of both ALR2 and AGEs. The specific 6-hydroxybenzofuranone substitution pattern is critical: sulfuretin's IC₅₀ of 124.7 µM contrasts sharply with compounds such as fisetin, fustin, and morin hydrate, which were substantially weaker in the same assay [1]. No direct quantitative comparison with aureusidin or other 6-hydroxyaurone analogs in the AGEs assay is available in the current literature; the comparison is therefore anchored against the established reference inhibitor aminoguanidine.

AGEs inhibition Diabetic vasculopathy Anti-glycation

Tyrosinase and Melanogenesis Inhibition

Sulfuretin is a competitive inhibitor of both monophenolase and diphenolase activities of mushroom tyrosinase with an IC₅₀ of 13.64 µM [1]. In functional cellular assays using murine melanoma B16 cells stimulated with forskolin or α-MSH, sulfuretin inhibited cellular melanogenesis; in human primary melanocytes, sulfuretin confirmed its melanin synthesis inhibitory effect at the primary cell level [1]. By comparison, the standard depigmenting agent kojic acid typically exhibits mushroom tyrosinase IC₅₀ values in the range of ~20–50 µM depending on assay conditions, though no direct head-to-head aurone-class comparator tyrosinase data exist for aureusidin or maritimetin under identical experimental conditions [2]. Sulfuretin's dual monophenolase/diphenolase competitive mechanism is a distinguishing feature: many tyrosinase inhibitors preferentially or exclusively target one of the two catalytic activities [1].

Tyrosinase inhibition Depigmentation & hyperpigmentation Cosmeceutical aurone

COX-2 Inhibition: Comparison with Other Aurones

In lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophage cells, sulfuretin suppressed cyclooxygenase-2 (COX-2) enzymatic activity with an IC₅₀ of 28.7 µM [1]. The anti-inflammatory mechanism involves NF-κB pathway suppression at the level of IKKβ phosphorylation, with consequent reduction of iNOS, COX-2, TNF-α, and IL-1β expression—a mechanistic profile demonstrated across multiple independent publications in RAW 264.7 macrophages, murine models of allergic airway inflammation, and experimental arthritis [2][3]. Importantly, sulfuretin showed significantly greater anti-arthritic activity than fustin (a 3-hydroxyflavanone co-isolated from Rhus verniciflua) when both were orally administered at 30 mg/kg in a Freund's complete adjuvant rat model, with sulfuretin more effectively reducing rheumatoid arthritis factors and C-reactive protein [3]. No quantitative COX-2 IC₅₀ data are currently available for aureusidin, maritimetin, or hispidol, making sulfuretin the only aurone with a defined COX-2 inhibitory potency value for procurement-relevant comparisons.

COX-2 inhibition Anti-inflammatory aurone NF-κB pathway

Sulfuretin Research and Industrial Applications


Xanthine Oxidase Inhibitor Development for Gout

Sulfuretin provides a natural-product aurone starting point for XO inhibitor development with an IC₅₀ of 3.1 µM—2.5-fold more potent than the only other aurone-class XO inhibitor aureusidin (IC₅₀ = 7.6 µM). Medicinal chemistry programs seeking to derivatize the aurone scaffold for improved XO potency can use the established SAR benchmark: 4′-carboxylation improves activity ~50-fold (to 46 nM), while A-ring 6-carboxymethoxy modification yields potency similar to sulfuretin [1]. This scenario is directly supported by the Muzychka et al. (2017) study and the aureusidin XO characterization by He et al. (2023) [1][2].

Dual ALR2 and AGEs Inhibition for Diabetic Complications

For polypharmacological intervention in diabetic complications, sulfuretin uniquely combines ALR2 IC₅₀ of 1.3 µM (equipotent to the clinical drug epalrestat) with AGEs IC₅₀ of 124.7 µM (~10-fold superior to aminoguanidine). No other natural aurone has been demonstrated to possess this dual quantitative profile in a single experimental series. Research programs targeting simultaneous blockade of the polyol pathway and glycation cascade should prioritize sulfuretin over butein (more potent on ALR2 but less characterized on AGEs in direct comparison) or fustin (weak ALR2 inhibition at 20.1% at 2 µM) [3].

NF-κB and COX-2 Inflammation Model Studies

Sulfuretin is the only aurone with a measured COX-2 IC₅₀ (28.7 µM in LPS-activated macrophages) combined with mechanistic evidence of IKKβ phosphorylation-dependent NF-κB suppression. This dual quantitative-mechanistic characterization supports its use as a tool compound in inflammation signaling studies, particularly where comparator aurones (aureusidin, maritimetin) lack COX-2 potency data. The in vivo anti-arthritic activity of sulfuretin (30 mg/kg oral, FCA rat model) further substantiates its translational relevance [4][5].

Human Melanocyte Depigmentation and Cosmeceutical Screening

Sulfuretin's competitive inhibition of both tyrosinase monophenolase and diphenolase activities (IC₅₀ = 13.64 µM), validated by functional suppression of melanogenesis in human primary melanocytes, makes it suitable for depigmentation screening cascades that require human cell-level target engagement confirmation. While aureusidin has not been quantitatively characterized for tyrosinase inhibition, sulfuretin's defined IC₅₀ and mechanism provide a reproducible benchmark for aurone-based skin-whitening agent development [6].

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